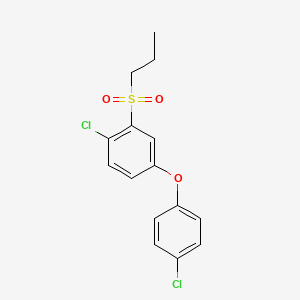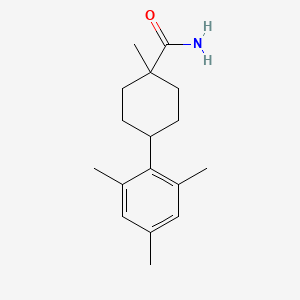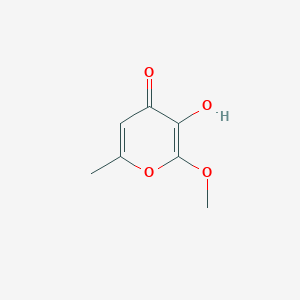
3-Hydroxy-2-methoxy-6-methyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methoxy-6-methyl-4H-pyran-4-one, also known as Maltol, is a naturally occurring organic compound with the molecular formula C6H6O3. It is commonly found in the bark of larch trees, pine needles, and roasted malt, which gives it its name. Maltol is known for its sweet aroma and is widely used as a flavor enhancer in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltol can be synthesized through various methods. One common synthetic route involves the alkaline hydrolysis of streptomycin salts. Another method includes the Maillard reaction, where reducing sugars react with amino acids under heat to produce Maltol as an intermediate .
Industrial Production Methods
Industrially, Maltol is often extracted from natural sources such as beechwood and other wood tars. It can also be synthesized chemically through controlled reactions involving specific reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
Maltol undergoes several types of chemical reactions, including:
Oxidation: Maltol can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Maltol can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving Maltol include bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Maltol include various hydroxylated and methylated derivatives, which have different applications in the food and pharmaceutical industries .
Scientific Research Applications
Maltol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including its ability to enhance the bioavailability of certain drugs.
Industry: Widely used as a flavor enhancer in food products and as a fragrance in cosmetics.
Mechanism of Action
Maltol exerts its effects primarily through its ability to chelate metal ions, which enhances its antioxidant properties. It interacts with molecular targets such as metal ions and enzymes involved in oxidative stress pathways. This interaction helps in reducing oxidative damage and protecting cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl Maltol: A derivative of Maltol with a similar structure but enhanced flavor properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with similar antioxidant properties but different applications.
Furaneol: A related compound with a similar sweet aroma but different chemical properties.
Uniqueness of Maltol
Maltol is unique due to its strong metal-chelating ability and its widespread use as a flavor enhancer. Its natural occurrence and ease of extraction also make it a preferred choice in various industries .
Properties
CAS No. |
61403-92-7 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-hydroxy-2-methoxy-6-methylpyran-4-one |
InChI |
InChI=1S/C7H8O4/c1-4-3-5(8)6(9)7(10-2)11-4/h3,9H,1-2H3 |
InChI Key |
AMVXPWADTOXKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


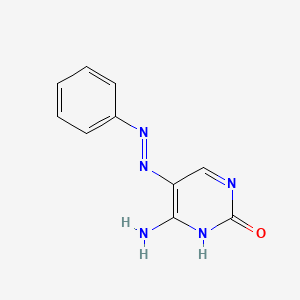
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
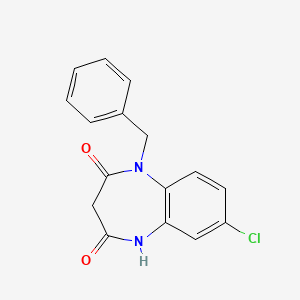
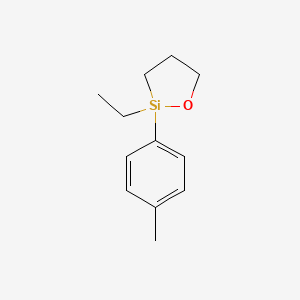
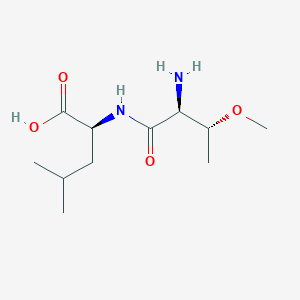
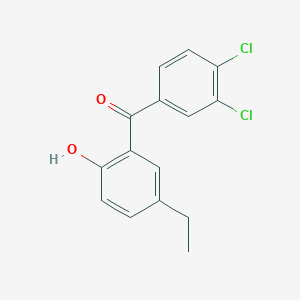
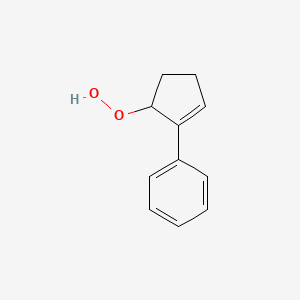
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
